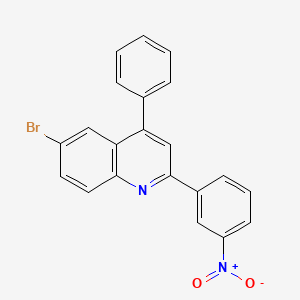![molecular formula C29H28N4O2 B5059786 N,N''-[methylenebis(2-methyl-4,1-phenylene)]bis(N'-phenylurea)](/img/structure/B5059786.png)
N,N''-[methylenebis(2-methyl-4,1-phenylene)]bis(N'-phenylurea)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N''-[methylenebis(2-methyl-4,1-phenylene)]bis(N'-phenylurea), commonly known as MMPU, is a chemical compound that has gained significant attention in the field of scientific research. MMPU is a bisurea derivative that has been synthesized through a multistep process. This compound exhibits a range of biochemical and physiological effects, making it an attractive target for further research.
Wirkmechanismus
The mechanism of action of MMPU is not fully understood. However, it is believed to exert its antitumor activity through the inhibition of tubulin polymerization. MMPU has been shown to bind to the colchicine-binding site of tubulin, thereby preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and apoptosis of tumor cells.
Biochemical and Physiological Effects
MMPU has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various tumor cell lines, including breast, lung, and colon cancer cells. MMPU has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, MMPU has been shown to exhibit antiviral activity against the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MMPU is its selective accumulation in tumor cells, making it a promising candidate for the development of tumor-specific imaging agents. MMPU has also been shown to exhibit low toxicity in animal studies. However, one of the limitations of MMPU is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for MMPU research. One area of interest is the development of MMPU-based imaging agents for the diagnosis and monitoring of tumors. Another area of interest is the development of MMPU derivatives with improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of MMPU and its potential applications in the treatment of other diseases.
Synthesemethoden
The synthesis of MMPU involves the reaction of 2-methyl-4,1-phenylenediamine with phenyl isocyanate in the presence of a catalyst. This reaction leads to the formation of N-(2-methyl-4,1-phenylene)phenylurea, which is then reacted with formaldehyde to produce MMPU. The synthesis of MMPU is a multistep process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
MMPU has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. MMPU has also been studied for its potential use as a diagnostic agent for imaging tumors. Its ability to selectively accumulate in tumor cells makes it a promising candidate for the development of tumor-specific imaging agents.
Eigenschaften
IUPAC Name |
1-[2-methyl-4-[[3-methyl-4-(phenylcarbamoylamino)phenyl]methyl]phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2/c1-20-17-22(13-15-26(20)32-28(34)30-24-9-5-3-6-10-24)19-23-14-16-27(21(2)18-23)33-29(35)31-25-11-7-4-8-12-25/h3-18H,19H2,1-2H3,(H2,30,32,34)(H2,31,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRPOVGWMJLIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC(=O)NC3=CC=CC=C3)C)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate](/img/structure/B5059717.png)

![9-[4-(2,3-dichlorophenoxy)butyl]-9H-carbazole](/img/structure/B5059741.png)
![3-(anilinocarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5059742.png)
![[2-(2-fluorophenyl)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B5059758.png)
![N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5059760.png)
![1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5059763.png)

![methyl 4-{[3-({[3-(1H-pyrazol-1-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5059778.png)
![2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-mesitylacetamide](/img/structure/B5059788.png)
![N-({4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5059791.png)
![5-[(5-iodo-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5059802.png)

![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-2-phenylacetamide](/img/structure/B5059812.png)